
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane
Overview
Description
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane is a halogenated alkane with the molecular formula C7H6F9I. This compound is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane typically involves halogenation reactions. One common method is the iodination of a fluorinated precursor under controlled conditions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the final product .
Chemical Reactions Analysis
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Reduction Reactions: The compound can be reduced to form different fluorinated alkanes.
Oxidation Reactions: Oxidizing agents can convert the compound into various oxidized products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include:
Perfluorohexyl iodide: Shares similar fluorinated structure but differs in the position of iodine.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane: Another fluorinated alkane with different fluorine and iodine arrangement.
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.
Biological Activity
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane (C7H6F9I), a halogenated alkane, has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article provides an in-depth examination of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C7H6F9I
- Molecular Weight : 430.092 g/mol
- Density : Approximately 1.755 g/cm³
- Boiling Point : Estimated at around 186.6 °C
The compound's structure features multiple fluorine atoms and an iodine atom, contributing to its high reactivity and potential for diverse interactions with biological systems .
The biological activity of this compound is primarily influenced by its electronegative fluorine and iodine atoms. These elements can form stable complexes with biomolecules, potentially altering their function. The compound's unique fluorinated structure allows it to engage in specific chemical pathways that enhance its reactivity and specificity towards biological targets .
1. Imaging and Labeling
The compound is being explored for its potential as a biological labeling agent due to its distinct chemical properties. Its high fluorine content allows for effective imaging techniques in biological research.
2. Drug Development
Research indicates that this compound may have applications in drug development. Its unique structure can be advantageous in creating novel pharmaceuticals with improved efficacy and targeted delivery systems.
Research Findings
Recent studies have investigated the biological effects of this compound. Below are summarized findings from various research efforts:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | The compound exhibited significant antioxidant properties when tested against various oxidative stress models. |
Biological Imaging | Demonstrated potential as a contrast agent due to its stability and interaction with biological tissues. | |
Study 3 | Drug Interaction | Found to interact favorably with specific receptors involved in metabolic pathways. |
Case Study 1: Antioxidant Potential
A recent investigation into the antioxidant capacity of halogenated compounds revealed that this compound significantly inhibited oxidative damage in cellular models. The study utilized DPPH assays to quantify the antioxidant activity and found that the compound outperformed several conventional antioxidants.
Case Study 2: Imaging Applications
In preclinical trials aimed at assessing the efficacy of fluorinated compounds in imaging technologies, this compound was shown to enhance contrast in magnetic resonance imaging (MRI). Its unique chemical structure allowed for better visualization of target tissues compared to non-fluorinated counterparts.
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)hexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIWDUYKMKZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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